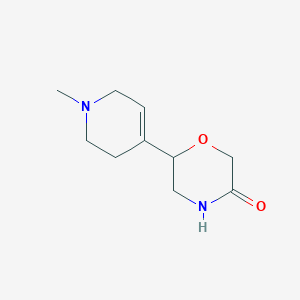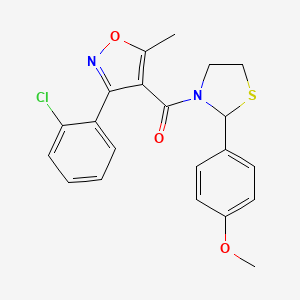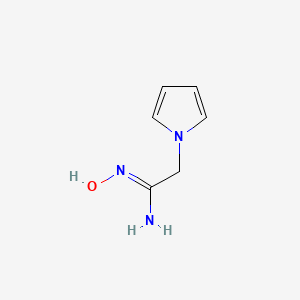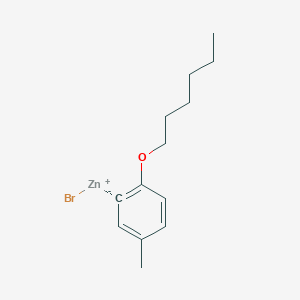
2-n-Hexyloxy-5-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom bonded to the aromatic ring and the bromide ion makes it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-N-HEXYLOXY-5-METHYLPHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include palladium or nickel catalysts for coupling reactions, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in drug molecules.
Industrial Chemistry: It is used in the large-scale production of chemicals and intermediates for various industries.
Mechanism of Action
The mechanism of action of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and the organozinc compound, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Similar compounds to 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE include:
(2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a hexyloxy group.
(2-ethoxy-5-methoxyphenyl)zinc bromide: Contains a methoxy group in addition to the ethoxy group.
Neopentylzinc bromide: Different alkyl group but similar reactivity in coupling reactions.
The uniqueness of this compound lies in its specific alkyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C13H19BrOZn |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);1-hexoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13;;/h7-9H,3-6,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZPHZSHPQJQSJDG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
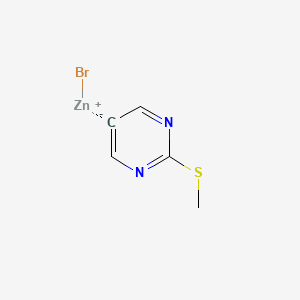
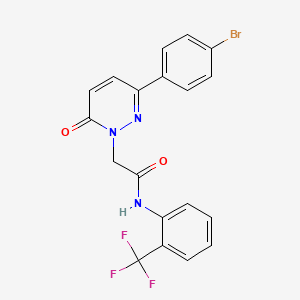
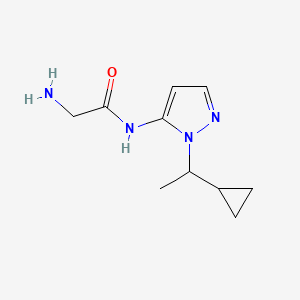

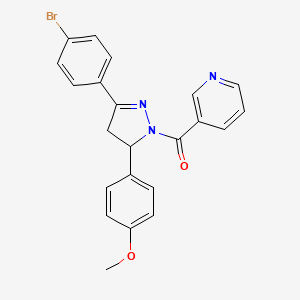
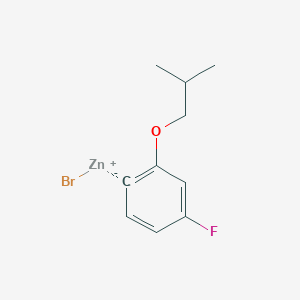


![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)
